

## Core Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: EMD638683

Cat. No.: B607298

[Get Quote](#)

**EMD638683** is a small molecule inhibitor with the chemical formula  $C_{18}H_{18}F_2N_2O_4$  and a molecular weight of 364.34 g/mol .<sup>[1][2]</sup> Its structure is formally named N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide.<sup>[2][3]</sup>

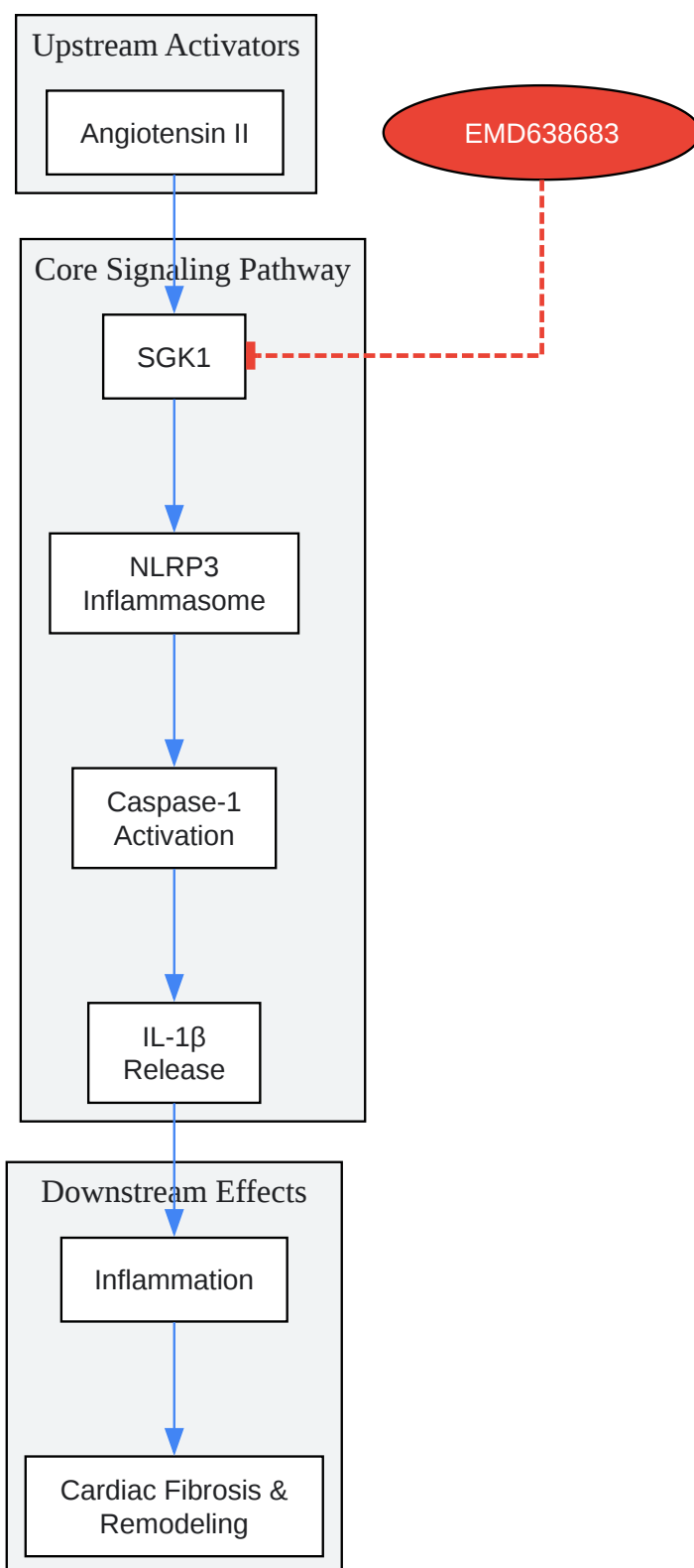
Identifier	Value
IUPAC Name	N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide <sup>[2]</sup>
CAS Number	1181770-72-8 <sup>[1][2][3][4]</sup>
Molecular Formula	$C_{18}H_{18}F_2N_2O_4$ <sup>[1][2][3]</sup>
Molecular Weight	364.34 <sup>[1][2]</sup>
Canonical SMILES	<chem>CCc1c(C)c(O)cc(c1)C(=O)NNC(=O)C(O)c1cc(F)cc(F)c1</chem> <sup>[2]</sup>
Isomeric SMILES	<chem>CC1=C(CC)C(C(NNC(--INVALID-LINK--C2=CC(F)=CC(F)=C2)=O)=O)=CC=C1O</chem> <sup>[5][6]</sup>
InChI Key	SSNAPUUWBPZGOY-UHFFFAOYSA-N <sup>[3]</sup>

## Mechanism of Action and Biological Activity

**EMD638683** is a potent and highly selective inhibitor of SGK1, a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion channel regulation.<sup>[2]</sup> The primary mechanism of action involves the inhibition of SGK1-dependent

phosphorylation of downstream targets like N-Myc downstream-regulated gene 1 (NDRG1).[1][7][8] While highly selective for SGK1, **EMD638683** also demonstrates inhibitory effects on other related kinases.[1][2][8]

Its biological activities include antihypertensive and anti-tumor effects.[4] It has been shown to prevent Angiotensin II-induced cardiac inflammation and fibrosis by blocking the NLRP3 inflammasome.[9] Furthermore, it augments radiation-induced apoptosis in colon carcinoma cells.[1][3]



[Click to download full resolution via product page](#)

**EMD638683** inhibition of the Ang II-induced pro-fibrotic pathway.

## Quantitative Efficacy Data

The inhibitory potency of **EMD638683** has been quantified in various in vitro and in vivo models.

**Table 1: In Vitro Inhibitory Activity**

Target	Assay Type	Value	Reference
SGK1	Cell-free kinase assay	IC <sub>50</sub> = 3 μM	[1][2][4][7]
NDRG1 Phosphorylation	HeLa cell-based assay	IC <sub>50</sub> = 3.35 ± 0.32 μM	[1][8]
SGK1	Biochemical kinase assay (at 1 μM)	85% inhibition	[2]
SGK2	Biochemical kinase assay (at 1 μM)	71% inhibition	[2]
SGK3	Biochemical kinase assay (at 1 μM)	75% inhibition	[2]
MSK1	Biochemical kinase assay	IC <sub>50</sub> ≤ 1 μM	[2]
PRK2	Biochemical kinase assay	IC <sub>50</sub> ≤ 1 μM	[2]

**Table 2: In Vivo Efficacy in a Rat Model of Pulmonary Hypertension**

Data from a monocrotaline (MCT)-induced pulmonary vascular remodeling model in rats treated with 20 mg/kg **EMD638683**.[\[1\]](#)

Parameter	Vehicle Control	EMD638683 Treated	P-value
Right Ventricular Systolic Pressure (RVSP)	28.2 ± 3.1 mmHg	15.8 ± 2.5 mmHg	<0.05
Right Ventricular Hypertrophy Index (RVHI)	0.41 ± 0.06	0.27 ± 0.02	<0.05

## Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings.

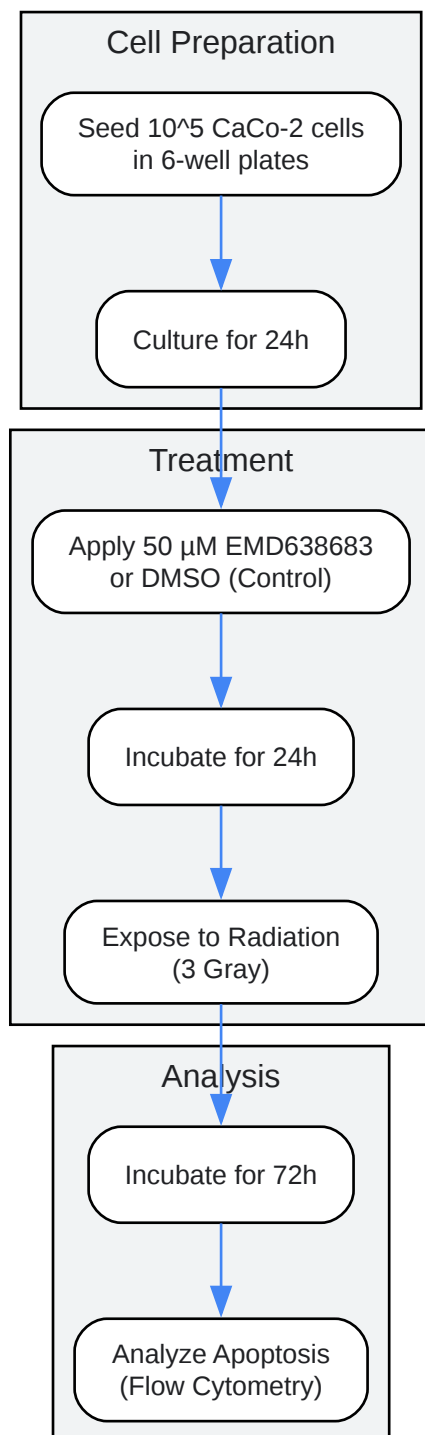
### In Vitro NDRG1 Phosphorylation Inhibition Assay[8]

This assay quantifies the ability of **EMD638683** to inhibit the SGK1-mediated phosphorylation of its downstream target, NDRG1.

- **Cell Culture:** Human cervical carcinoma HeLa cells are plated in 6-well plates at a density of  $10^5$  cells per well. They are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS), 2 mM glutamine, and 1 mM sodium pyruvate for 24 hours at 37°C and 5% CO<sub>2</sub>.
- **Compound Treatment:** A 100X stock solution of **EMD638683** in dimethyl sulfoxide (DMSO) is diluted 100-fold into the cell culture medium to achieve the desired final concentrations. A vehicle control using 1% DMSO is run in parallel.
- **Incubation:** Cells are incubated with the compound for an additional 24 hours under the same culture conditions.
- **Analysis:** Following incubation, cell lysates are collected, and the abundance of phosphorylated NDRG1 is determined, typically via Western Blotting or a specific immunoassay, to calculate the IC<sub>50</sub> value.

### In Vitro Radiation-Induced Apoptosis Assay[1]

This protocol assesses the synergistic effect of **EMD638683** on apoptosis in cancer cells following radiation.



[Click to download full resolution via product page](#)

Workflow for the in vitro radiation-induced apoptosis assay.

## In Vivo Antihypertensive Efficacy Study[7][8]

This animal model evaluates the ability of **EMD638683** to counteract hypertension associated with hyperinsulinemia.

- **Animal Model:** Mice are fed a diet containing 10% fructose and given isotonic saline to drink, inducing a state of hyperinsulinemia and salt-sensitive hypertension. SGK1 knockout mice are used as a negative control.
- **Drug Administration:** **EMD638683** is mixed into the chow at a concentration of 4460 ppm, resulting in an approximate daily dose of 600 mg/kg.
- **Blood Pressure Measurement:** Systolic blood pressure is monitored non-invasively using the tail-cuff method at baseline and after 24 hours of treatment, as well as over a chronic 4-week period.
- **Metabolic Analysis:** Mice are housed in metabolic cages to facilitate the collection of urine. Urinary flow rate and electrolyte (Na<sup>+</sup>) concentrations are determined using flame photometry to assess renal function.
- **Data Analysis:** Blood pressure and urinary excretion data from treated groups are compared to untreated controls and SGK1 knockout mice to determine the compound's efficacy and dependency on SGK1.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]

- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. EMD638683, a novel SGK inhibitor with antihypertensive potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. The SGK1 inhibitor EMD638683, prevents Angiotensin II-induced cardiac inflammation and fibrosis by blocking NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Core Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607298#chemical-structure-of-emd638683]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)